molecular formula C7H5ClFN3 B045617 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine CAS No. 117275-51-1

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine

Cat. No.: B045617
CAS No.: 117275-51-1
M. Wt: 185.58 g/mol
InChI Key: SUIGDZYGQCNDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with formic acid and ammonium formate, followed by cyclization to form the benzimidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as palladium or nickel complexes are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-benzo[d]imidazol-5-amine
  • 6-Fluoro-1H-benzo[d]imidazol-5-amine
  • 4-Chloro-6-fluoro-1H-benzo[d]imidazole

Uniqueness

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine is unique due to the simultaneous presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in medicinal chemistry and other scientific research applications .

Properties

IUPAC Name

4-chloro-6-fluoro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIGDZYGQCNDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)N)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553181
Record name 4-Chloro-6-fluoro-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117275-51-1
Record name 4-Chloro-6-fluoro-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 5-amino-4-chloro-6-fluorobenzimidazole in the research?

A1: [] The research article utilizes 5-amino-4-chloro-6-fluorobenzimidazole as a starting material to synthesize a series of ribosides. [] This compound reacts with a suitably protected ribose to create ribosides of asymmetrically-substituted amino-halogenobenzimidazoles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.